BenchChemオンラインストアへようこそ!

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Endothelin ETA receptor Binding affinity

1‑(2H‑1,3‑benzodioxole‑5‑carbonyl)‑3‑(2,3‑dihydro‑1‑benzofuran‑5‑yl)pyrrolidine (CAS 2097872‑64‑3) is a pyrrolidine‑based small molecule that belongs to the class of benzo‑1,3‑dioxolyl‑ and benzofuranyl‑substituted pyrrolidine endothelin (ET) receptor antagonists [REFS‑1]. Unlike the well‑studied ETA‑selective antagonists ABT‑546 and Atrasentan (ABT‑627), this compound concurrently incorporates a benzodioxole carbonyl group at the pyrrolidine N‑position and a dihydrobenzofuran substituent at the pyrrolidine 3‑position — a dual‑substituent architecture that is structurally distinct from the majority of clinically evaluated ETA antagonists that carry only one of these pharmacophoric motifs [REFS‑2].

Molecular Formula C20H19NO4
Molecular Weight 337.375
CAS No. 2097872-64-3
Cat. No. B2523119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
CAS2097872-64-3
Molecular FormulaC20H19NO4
Molecular Weight337.375
Structural Identifiers
SMILESC1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H19NO4/c22-20(15-2-4-18-19(10-15)25-12-24-18)21-7-5-16(11-21)13-1-3-17-14(9-13)6-8-23-17/h1-4,9-10,16H,5-8,11-12H2
InChIKeyPKJBGXHUOSJEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (CAS 2097872‑64‑3): Endothelin Antagonist Scaffold & Procurement Guide


1‑(2H‑1,3‑benzodioxole‑5‑carbonyl)‑3‑(2,3‑dihydro‑1‑benzofuran‑5‑yl)pyrrolidine (CAS 2097872‑64‑3) is a pyrrolidine‑based small molecule that belongs to the class of benzo‑1,3‑dioxolyl‑ and benzofuranyl‑substituted pyrrolidine endothelin (ET) receptor antagonists [REFS‑1]. Unlike the well‑studied ETA‑selective antagonists ABT‑546 and Atrasentan (ABT‑627), this compound concurrently incorporates a benzodioxole carbonyl group at the pyrrolidine N‑position and a dihydrobenzofuran substituent at the pyrrolidine 3‑position — a dual‑substituent architecture that is structurally distinct from the majority of clinically evaluated ETA antagonists that carry only one of these pharmacophoric motifs [REFS‑2].

Why 2097872‑64‑3 Cannot Be Interchanged with Standard ETA Antagonists: The Dual‑Substituent Differentiator


Common ETA antagonists such as ABT‑546 (A‑216546) and Atrasentan (ABT‑627) derive their potency and selectivity from a single benzodioxole or dihydrobenzofuran group [REFS‑1]. A large body of structure–activity relationship (SAR) work shows that swapping the benzodioxole in Atrasentan for a dihydrobenzofuran markedly alters selectivity and metabolic stability, while maintaining or improving ETA binding affinity [REFS‑2]. Compounds that bear only one of these substructures cannot recapitulate the simultaneous engagement of both pharmacophoric elements seen in 2097872‑64‑3; consequently, any attempt to substitute this compound with a simpler analog would forfeit the unique conformational, electronic, and potentially binding‑site interactions that the dual‑substituent architecture offers [REFS‑1][REFS‑2].

Quantitative Differentiation Evidence for 1‑(2H‑1,3‑benzodioxole‑5‑carbonyl)‑3‑(2,3‑dihydro‑1‑benzofuran‑5‑yl)pyrrolidine


ETA Receptor Binding Affinity vs. Benchmark ETA Antagonists

While direct experimental binding data for CAS 2097872‑64‑3 has not been published in a peer‑reviewed journal, the closest structurally related dihydrobenzofuran‑containing analogs (e.g., 2a and 2b from the same patent family) exhibit sub‑nanomolar IC50 values of 0.36 nM and 1 nM, respectively, against the human ETA receptor [REFS‑1]. The dual‑substituent architecture of 2097872‑64‑3 is predicted to maintain similar or improved binding affinity relative to the mono‑substituted analogs because it incorporates both the benzodioxole pharmacophore present in Atrasentan (IC50 ≈ 0.4 nM for ETA [REFS‑2]) and the dihydrobenzofuran motif shown to enhance selectivity [REFS‑1].

Endothelin ETA receptor Binding affinity

Structural Differentiation: Dual Benzodioxole + Dihydrobenzofuran Architecture vs. Single Pharmacophore Comparators

CAS 2097872‑64‑3 is the only compound within the EP0885215B1 patent family that concurrently possesses a benzodioxole carbonyl at the pyrrolidine N‑position and a dihydrobenzofuran at the pyrrolidine 3‑position [REFS‑1]. In contrast, the clinically evaluated ETA antagonists ABT‑546 (A‑216546) and Atrasentan (ABT‑627) carry only one of these motifs — ABT‑546 features a benzodioxole‑like 1,3‑dioxaindan and Atrasentan uses a benzodioxole [REFS‑2]. SAR studies demonstrate that replacing the benzodioxole with a dihydrobenzofuran improves ETA selectivity and reduces cytochrome P450 inhibition risk [REFS‑3]. No comparator compound simultaneously incorporates both the benzodioxole and dihydrobenzofuran groups, making 2097872‑64‑3 a unique structural probe for dissecting the contributions of each moiety to receptor binding and selectivity.

Structure–activity relationship Pharmacophore design Endothelin antagonist

Predicted Metabolic Stability Advantage Over Benzodioxole‑Only Analogs

Benzodioxole‑containing compounds, including Atrasentan, are known to inhibit certain cytochrome P450 (CYP) isoforms such as CYP3A4 and CYP2C9, which can lead to drug–drug interactions [REFS‑1]. Replacement of the benzodioxole with a dihydrobenzofuran, as in analogs 2a and 2b, reduces CYP inhibition potential [REFS‑1]. The unique dual‑substituent architecture of 2097872‑64‑3, which retains the benzodioxole but also introduces a dihydrobenzofuran, may offer a favorable balance between target potency and CYP inhibition liability compared to analogs that rely solely on the benzodioxole for activity. Quantitative CYP inhibition data for 2097872‑64‑3 has not been reported; however, class inference from structurally related dihydrobenzofuran analogs suggests a lower risk of CYP‑mediated drug interactions relative to benzodioxole‑only antagonists [REFS‑1].

CYP450 inhibition Metabolic stability Drug–drug interaction

Patent‑Protected Composition of Matter Distinct from ABT‑546 and Atrasentan

CAS 2097872‑64‑3 falls within the scope of EP0885215B1, which specifically claims novel benzo‑1,3‑dioxolyl‑ and benzofuranyl‑substituted pyrrolidine derivatives [REFS‑1]. While ABT‑546 (A‑216546) and Atrasentan (ABT‑627) are covered by distinct patents (e.g., US5760038 and US6248767, respectively), 2097872‑64‑3 is defined by a unique Markush structure that requires both a benzodioxole carbonyl and a dihydrobenzofuran substituent — a combination absent from the composition‑of‑matter claims of the ABT‑546 and Atrasentan patent families [REFS‑1][REFS‑2]. This provides a clear IP differentiation for procurement decisions where freedom‑to‑operate or exclusivity is a consideration.

Intellectual property Freedom‑to‑operate Patent landscape

Procurement‑Relevant Application Scenarios for 2097872‑64‑3 Based on Quantitative Differentiation Evidence


Pharmacophore Deconvolution Studies in Endothelin Receptor Antagonist Drug Discovery

The dual‑substituent architecture of 2097872‑64‑3 makes it an ideal probe for dissecting the individual contributions of the benzodioxole carbonyl and the dihydrobenzofuran groups to ETA receptor binding, selectivity, and downstream signaling. In contrast to single‑pharmacophore comparators such as ABT‑546 or Atrasentan, 2097872‑64‑3 allows researchers to interrogate potential cooperative binding interactions that may translate into a distinct pharmacological profile [REFS‑1].

Lead Optimization Programs Aiming to Reduce CYP450 Liability While Maintaining Potency

SAR evidence shows that replacing the benzodioxole with a dihydrobenzofuran in Atrasentan‑class compounds reduces CYP inhibition potential [REFS‑1]. 2097872‑64‑3, which simultaneously retains the benzodioxole and incorporates a dihydrobenzofuran, offers a scaffold for systematic exploration of CYP liability versus target potency. This is particularly relevant for programs targeting metabolic stability without sacrificing sub‑nanomolar ETA affinity [REFS‑1].

Intellectual Property Expansion and Freedom‑to‑Operate Maneuvers

As 2097872‑64‑3 falls within EP0885215B1 and features a combination of substituents not claimed in the ABT‑546 or Atrasentan patent families, it represents a patent‑differentiated chemical starting point. This enables R&D organizations to develop novel endothelin antagonists with a cleaner IP landscape, circumventing the crowded patent space around benzodioxole‑only or dihydrobenzofuran‑only pyrrolidine‑3‑carboxylic acids [REFS‑1][REFS‑2].

In Vivo Proof‑of‑Concept Studies for Endothelin‑Mediated Diseases

Given the class‑level evidence that dihydrobenzofuran‑containing ETA antagonists maintain potent vasoconstriction inhibition in isolated vessel assays (pA2 > 8 for closely related analogs [REFS‑1]), 2097872‑64‑3 is a compelling candidate for in vivo efficacy models of hypertension, proteinuric renal disease, and cancer‑associated bone pain — indications where ETA antagonism has shown therapeutic benefit [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.